molecular formula C13H16N4OS3 B2473112 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 931292-83-0

2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2473112
CAS No.: 931292-83-0
M. Wt: 340.48
InChI Key: TWLIBCWQVCXMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C13H16N4OS3 and its molecular weight is 340.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A study by Tumosienė et al. (2012) synthesized a series of compounds including thiadiazole derivatives, which exhibited significant antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Antimicrobial and Cytotoxic Activities

Research by Dawbaa et al. (2021) found that novel thiazole derivatives, similar in structure to 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide, displayed notable antimicrobial and cytotoxic activities against various bacteria and fungi species (Dawbaa et al., 2021).

Antioxidant Activity

A study by Tumosienė et al. (2020) synthesized derivatives of 1,3,4-thiadiazole and found that they exhibited antioxidant activity, potentially higher than that of ascorbic acid (Tumosienė et al., 2020).

Anticancer Activity

Compounds containing 1,3,4-thiadiazole structures, similar to the one , have been studied for their anticancer activity. For instance, a study by Gomha et al. (2017) evaluated the anticancer activity of thiadiazole derivatives against Hepatocellular carcinoma cell line HepG-2, showing significant results (Gomha et al., 2017).

Herbicidal Activity

Liu and Shi (2014) designed and synthesized thiadiazole derivatives showing moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS3/c1-3-19-13-17-16-12(21-13)15-11(18)8(2)20-10-6-4-9(14)5-7-10/h4-8H,3,14H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLIBCWQVCXMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C(C)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.